![molecular formula C11H16ClNO3 B2744357 Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride CAS No. 2260933-02-4](/img/structure/B2744357.png)

Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride” is a chemical compound with the CAS Number: 869296-24-2 . It has a molecular weight of 231.68 . The compound is typically stored at room temperature and is available in powder form .

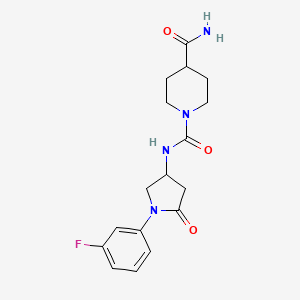

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H13NO3.ClH/c1-13-10(12)7-14-9-4-2-3-8(5-9)6-11;/h2-5H,6-7,11H2,1H3;1H . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . It has a melting point range of 121-124 degrees Celsius .Scientific Research Applications

Phenolic Compounds and High-Speed Counter-Current Chromatography

Research on phenolic compounds, such as the study by Wang et al. (2010), demonstrates the use of high-speed counter-current chromatography (HSCCC) in isolating and characterizing phenolic compounds from natural sources (Wang et al., 2010). While this study does not directly involve Methyl 2-[3-(methylaminomethyl)phenoxy]acetate hydrochloride, the methodology could be applicable in the separation and analysis of similar complex mixtures, offering insights into purification techniques for research and industrial applications.

Enzymatic Hydrolysis in Drug Synthesis

The research on enzymatic hydrolysis by Bevilaqua et al. (2004) highlights the role of enzymatic processes in synthesizing drug prototypes, such as anti-asthma drugs (Bevilaqua et al., 2004). This approach underlines the potential for employing enzymes in the synthesis or modification of compounds like Methyl 2-[3-(methylaminomethyl)phenoxy]acetate hydrochloride for pharmaceutical applications, emphasizing the importance of biocatalysis in medicinal chemistry.

Anaerobic Ether Cleavage

Speranza et al. (2002) detailed the anaerobic cleavage of 2-phenoxyethanol into phenol and acetate, offering a glimpse into microbial degradation pathways (Speranza et al., 2002). This study, while not directly related to Methyl 2-[3-(methylaminomethyl)phenoxy]acetate hydrochloride, suggests potential biodegradation pathways for structurally similar ethers, which could be relevant in environmental chemistry and bioremediation research.

Schiff Bases and Anticancer Activity

Research into Schiff bases and their anticancer activity, as explored by Uddin et al. (2020), showcases the synthesis and characterization of compounds with potential therapeutic applications (Uddin et al., 2020). While Methyl 2-[3-(methylaminomethyl)phenoxy]acetate hydrochloride is not mentioned, the study on Schiff bases implies a broader interest in exploring various organic compounds for their pharmacological properties, including potential anticancer agents.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain hazards . The hazard statements associated with it are H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Various precautionary measures are recommended when handling this compound .

properties

IUPAC Name |

methyl 2-[3-(methylaminomethyl)phenoxy]acetate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO3.ClH/c1-12-7-9-4-3-5-10(6-9)15-8-11(13)14-2;/h3-6,12H,7-8H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMPDJXJEGIJDJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC(=CC=C1)OCC(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2744277.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2744278.png)

![2-[4-(4-chlorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2744282.png)

![2-Chloro-N-[[2-(2,2-difluoroethyl)-1,2,4-triazol-3-yl]methyl]-N-methylpropanamide](/img/structure/B2744285.png)

![N-(4-acetamidophenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2744287.png)

![3-Methyl-6-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4-diazepan-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2744289.png)

![(7-Methoxybenzofuran-2-yl)(4-(thiazol-2-yloxy)-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B2744292.png)

![2-[1-(Cyclopropylmethyl)imidazol-2-yl]-3,3-dimethyl-N-[3-[methyl(prop-2-ynyl)amino]propyl]azetidine-1-carboxamide](/img/structure/B2744295.png)

![N-(2,5-dimethoxyphenyl)-2-((2-ethyl-7-oxo-6-phenethyl-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2744297.png)